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molecular formula C11H17F2NO5 B1627256 Diethyl 2-acetamido-2-(2,2-difluoroethyl)malonate CAS No. 252357-31-6

Diethyl 2-acetamido-2-(2,2-difluoroethyl)malonate

Cat. No. B1627256
M. Wt: 281.25 g/mol
InChI Key: CQSCFJRZTMURNX-UHFFFAOYSA-N
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Patent
US07741327B2

Procedure details

In a flask was placed 2-acetylamino-2-(2,2-difluoro-ethyl)-malonic acid diethyl ester (8.94 g, 31.78 mmol) and 6N aqueous hydrochloric acid (140 mL). This mixture was refluxed overnight. After this time, the mixture was cooled to room temperature and extracted with diethyl ether (100 mL) the aqueous layer was concentrated in vacuo, azeotroped with acetonitrile and dried under high vacuum to afford 2-amino-4,4-difluoro-butyric acid hydrochloride salt (5.39 g, 97%) as a cream colored solid.
Quantity
8.94 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[C:5]([NH:15]C(=O)C)([CH2:11][CH:12]([F:14])[F:13])C(OCC)=O)C.[ClH:20]>>[ClH:20].[NH2:15][CH:5]([CH2:11][CH:12]([F:14])[F:13])[C:4]([OH:19])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
8.94 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(CC(F)F)NC(C)=O)=O
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 mL) the aqueous layer
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)O)CC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.39 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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